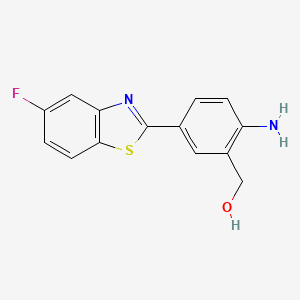
5-Fluoro-2-(4'-amino-3'-(hydroxymethyl)phenyl)benzothiazole
Cat. No. B8327352
M. Wt: 274.32 g/mol
InChI Key: UZVIEHHFXNOPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06858633B1
Procedure details


5-Fluoro-2-(4′-amino-3′-cyanophenyl)benzothiazole (1 g, 3.75 mmol) was dissolved in 80% sulfuric acid (50 ml) and heated at 100° C. for 2 hrs. After cooling, the reaction mixture was diluted with water (100 ml) and the pH adjusted to 7.5 using 50% sodium hydroxide. The product was extracted with ethyl acetate(3×50 ml), the extracts dried (Na2SO4) and evaporated to leave a yellow solid which was taken up in THF (20 ml) and added dropwise to a solution of LiAlH4 (0.7 g, 0.019 mol) in THF (15 ml). After stirring at 25° C. for 2 hrs, water (20 ml) was added and the product extracted with ethyl acetate (3×50 ml). The organic extracts were washed with brine (10 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography (10% ethyl acetate/dichloromethane) to leave a yellow powder.








Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([C:17]#N)[CH:11]=3)=[N:7][C:6]=2[CH:19]=1.[OH-:20].[Na+].[H-].[H-].[H-].[H-].[Li+].[Al+3]>S(=O)(=O)(O)O.O.C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([CH2:17][OH:20])[CH:11]=3)=[N:7][C:6]=2[CH:19]=1 |f:1.2,3.4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC2=C(N=C(S2)C2=CC(=C(C=C2)N)C#N)C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 25° C. for 2 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with ethyl acetate(3×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extracts dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a yellow solid which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted with ethyl acetate (3×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed with brine (10 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (10% ethyl acetate/dichloromethane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a yellow powder
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=CC2=C(N=C(S2)C2=CC(=C(C=C2)N)CO)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
